

# Potency of Hsd17B13 Small Molecule Inhibitors: A Comparative Guide

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## Compound of Interest

Compound Name: Hsd17B13-IN-21

Cat. No.: B15135174

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For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of small molecule inhibitors targeting 17 $\beta$ -hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for liver diseases such as non-alcoholic steatohepatitis (NASH). This document provides a summary of their potency, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows.

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases, including a reduced progression from simple steatosis to NASH and cirrhosis.[2][3] This has catalyzed the development of small molecule inhibitors designed to replicate this protective effect.[2]

## Comparative Potency of Hsd17B13 Inhibitors

The following table summarizes the reported half-maximal inhibitory concentration (IC<sub>50</sub>) values for several Hsd17B13 small molecule inhibitors. It is important to exercise caution when directly comparing absolute IC<sub>50</sub> values across different studies, as variations in experimental conditions can influence the results.

Compound Name	Human HSD17B13 IC50	Cellular Assay IC50	Substrate Used	Notes
BI-3231	1 nM	11 ± 5 nM (HEK cells)	Estradiol	A potent and selective chemical probe.
Compound 32 (Pfizer)	2.5 nM	Not Reported	Not Specified	Orally active and selective; demonstrates robust anti-MASH effects in mouse models.
Hsd17B13-IN-102	0.1 µM	Not Reported	Estradiol	A dichlorophenol series inhibitor.
Hsd17B13-IN-61	≤ 0.1 µM	Not Reported	Estradiol	Can be utilized for liver disease research.
INI-678	≤ 0.1 µM	Not Reported	Not Specified	Reported to reduce markers of liver fibrosis.
Hsd17B13-IN-104	2.5 nM	Not Reported	Not Specified	Orally active and selective.
EP-036332	14 nM	Not Reported	Leukotriene B4 (biochemical), Estradiol (cellular)	Decreased blood levels of ALT and various cytokines in a mouse model of autoimmune hepatitis.
EP-040081	79 nM	Not Reported	Not Specified	Decreased blood levels of ALT and various cytokines in a mouse

model of  
autoimmune  
hepatitis.

Hsd17B13-IN-23 < 0.1  $\mu$ M

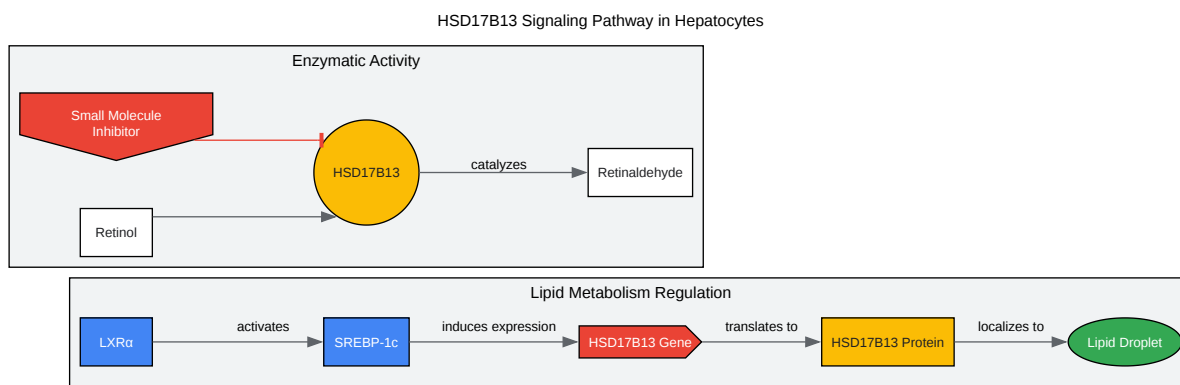
Not Reported

Estradiol,  
Leukotriene B3

Potent inhibitor  
noted for its role  
in nonalcoholic  
fatty liver  
diseases.

## Signaling Pathway and Experimental Workflow

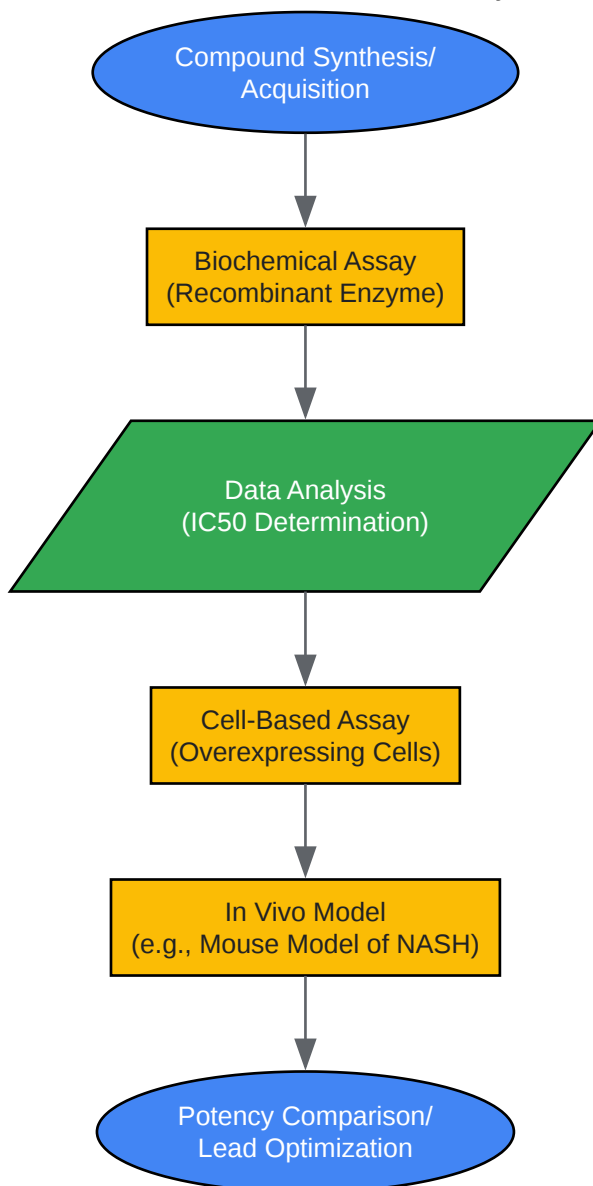
To contextualize the mechanism of these inhibitors, it's essential to visualize the biological pathway of Hsd17B13 and the typical experimental workflow for inhibitor testing.



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Caption: HSD17B13 cellular pathway and points of therapeutic intervention.

## Workflow for HSD17B13 Inhibitor Potency Assessment



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